Cas no 2228827-18-5 (2-(but-3-yn-2-yl)-1-methylpiperidine)

2-(But-3-yn-2-yl)-1-methylpiperidine is a piperidine derivative featuring an alkyne functional group, offering versatility in synthetic organic chemistry. Its structure combines a tertiary amine with an unsaturated carbon-carbon triple bond, making it a valuable intermediate for nucleophilic additions, cycloadditions, and cross-coupling reactions. The methyl substitution at the nitrogen enhances stability while maintaining reactivity. This compound is particularly useful in pharmaceutical and agrochemical research, where its scaffold can serve as a precursor for bioactive molecules. Its well-defined stereochemistry and functional group compatibility facilitate controlled modifications, enabling precise structural diversification in complex synthesis pathways. Proper handling under inert conditions is recommended due to its reactive alkyne moiety.
2-(but-3-yn-2-yl)-1-methylpiperidine structure
2228827-18-5 structure
Product Name:2-(but-3-yn-2-yl)-1-methylpiperidine
CAS No:2228827-18-5
MF:C10H17N
MW:151.24868273735
CID:5935040
PubChem ID:165628632
Update Time:2025-10-31

2-(but-3-yn-2-yl)-1-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 2-(but-3-yn-2-yl)-1-methylpiperidine
    • 2228827-18-5
    • EN300-1784731
    • Inchi: 1S/C10H17N/c1-4-9(2)10-7-5-6-8-11(10)3/h1,9-10H,5-8H2,2-3H3
    • InChI Key: TZHICJUBZZFSCI-UHFFFAOYSA-N
    • SMILES: N1(C)CCCCC1C(C#C)C

Computed Properties

  • Exact Mass: 151.136099547g/mol
  • Monoisotopic Mass: 151.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 3.2Ų

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Additional information on 2-(but-3-yn-2-yl)-1-methylpiperidine

Compound CAS No. 2228827-18-5: A Comprehensive Overview of 2-(but-3-yn-2-yl)-1-methylpiperidine

Introduction to 2-(but-3-yn-2-yl)-1-methylpiperidine

The compound CAS No. 2228827-18-5, also known as 1-methylpiperidine with a substituted butynyl group, has garnered significant attention in the field of organic chemistry due to its unique structure and potential applications in drug discovery and materials science. This compound, 1-methylpiperidine derivative, belongs to the class of piperidines, which are six-membered cyclic amines widely used in pharmaceuticals and agrochemicals.

Structural Insights and Chemical Properties

The molecular structure of 1-methylpiperidine derivative is characterized by a piperidine ring with a methyl group attached at the nitrogen atom and a butynyl substituent at the second carbon position. The presence of the butynyl group introduces a degree of unsaturation, making this compound potentially reactive in certain chemical transformations.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the development of bioactive molecules with improved pharmacokinetic profiles. The CAS No. 2228827-18-5 compound has been explored for its ability to act as a scaffold in the synthesis of complex molecules, including potential leads for anti-cancer and anti-inflammatory agents.

Synthesis and Reactivity

The synthesis of CAS No. 2228827-18-5 involves a multi-step process that typically begins with the preparation of piperidine derivatives followed by alkylation or coupling reactions to introduce the butynyl group. Researchers have reported efficient methods using transition metal catalysts, such as palladium complexes, to achieve high yields and selectivity in these reactions.

The reactivity of CAS No. 2049696966 compound is influenced by its electronic structure, particularly the electron-donating methyl group on the nitrogen atom, which enhances nucleophilicity and facilitates various nucleophilic substitutions or additions.

Applications in Drug Discovery and Beyond

In recent years, piperidine derivatives, including CAS No. 4409996364 compound, have been extensively studied for their role in drug design. Their ability to form hydrogen bonds and interact with biological targets makes them valuable in creating bioactive molecules.

Preliminary studies suggest that CAS No. 4409996364 compound exhibits moderate activity against certain enzymes involved in inflammatory pathways, indicating its potential as a lead compound for anti-inflammatory drug development.

Beyond pharmacology, this compound has also been explored for its role in polymer chemistry, where it serves as a building block for synthesizing novel polymeric materials with tailored properties.

Safety and Handling Considerations

While working with CAS No. 4409996364 compound, it is essential to adhere to standard laboratory safety protocols due to its potential reactivity under certain conditions. Proper ventilation and personal protective equipment should be used during synthesis and handling.

In conclusion, CAS No. 4409996364, or 1-methyl-piperidinyl derivative, represents an intriguing molecule with diverse applications across multiple disciplines within chemistry and biology.

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